molecular formula C9H14N2O2 B592169 Tert-butyl 1H-pyrrol-1-ylcarbamate CAS No. 937046-95-2

Tert-butyl 1H-pyrrol-1-ylcarbamate

Cat. No. B592169
CAS RN: 937046-95-2
M. Wt: 182.223
InChI Key: JDOTVVAIWOCYFL-UHFFFAOYSA-N
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Description

Tert-butyl 1H-pyrrol-1-ylcarbamate is an organocarbamate compound . It is also known as TBPC.


Molecular Structure Analysis

The molecular formula of Tert-butyl 1H-pyrrol-1-ylcarbamate is C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .


Physical And Chemical Properties Analysis

Tert-butyl 1H-pyrrol-1-ylcarbamate has a density of 1.1±0.1 g/cm3 . The index of refraction is 1.505 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 20.1±0.5 10-24 cm3 . The surface tension is 35.8±7.0 dyne/cm . The molar volume is 171.0±7.0 cm3 .

Scientific Research Applications

Chemical Properties

“Tert-butyl 1H-pyrrol-1-ylcarbamate” is a chemical compound with the CAS Number: 937046-95-2. It has a molecular weight of 182.22 and a linear formula of C9H14N2O2 . It is a solid at room temperature.

Safety and Hazards

The safety information available indicates that “Tert-butyl 1H-pyrrol-1-ylcarbamate” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280-P305+P351+P338).

Enantioselective Synthesis of Pyrrolidines

A significant application of “Tert-butyl 1H-pyrrol-1-ylcarbamate” derivatives is found in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This process is facilitated through a nitrile anion cyclization strategy, which is both practical and efficient.

Versatility in Producing Chiral Pyrrolidine Derivatives

This synthesis approach is applicable to a range of phenyl substrates, highlighting its versatility in producing chiral pyrrolidine derivatives.

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of “Tert-butyl 1H-pyrrol-1-ylcarbamate” would likely depend on the needs of the scientific and industrial communities. For example, if the compound shows promising properties, it could be studied further for potential applications.

Safety And Hazards

Tert-butyl 1H-pyrrol-1-ylcarbamate is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

tert-butyl N-pyrrol-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOTVVAIWOCYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678242
Record name tert-Butyl 1H-pyrrol-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1H-pyrrol-1-ylcarbamate

CAS RN

937046-95-2
Record name 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937046-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-pyrrol-1-ylcarbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 1H-pyrrol-1-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1H-pyrrol-1-ylcarbamate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.760
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Synthesis routes and methods I

Procedure details

A flask (fitted with a Dean-Stark trap) containing a stirred solution of tert-butylcarbazate (100, 0.757 mol), 2,5-dimethoxytetrahydrofuran (108 g, 0.832 mol) and 2N HCl (10 mL) in 1,4-dioxane (700 mL) was heated under nitrogen at 90° C. As the reaction progressed over several hours, the solution changed from pale yellow to orange and began to reflux. The reaction was monitored by the amount of distillate collected in the D/S trap (primarily CH3OH, 2 moles/1 mole reagent). As methanol collection approached the theoretical amount (50 mL) a sample was analyzed by TLC (silica gel, 1:3 EtOAc/hexane, ninhydrin stain) to confirm reaction completion. Heating was shut off and the reaction was allowed to cool somewhat before adding saturated sodium bicarbonate solution (˜25 mL) to neutralize the hydrochloric acid. The quenched mixture was filtered through a sintered-glass funnel and concentrated in vacuo to leave an orange, semi-solid residue. The residue was suspended in diethyl ether (minimum volume) and the nearly colorless solids were collected by suction filtration, washed with hexane and air-dried to afford 60.2 g (40%) of product. A second crop (yellow-tan solids) from the mother liquors was isolated: 29.0 g, (19%). Additional material which was present in the mother liquors could be recovered by silica gel chromatography to increase the yield. 1H-NMR (CD3OD): δ 10.23 (br s, 1H), 6.66 (t, 2H, J=2.2 Hz), 5.94 (t, 2H, J=2.2), 1.42 (s, 9H); MS: GC/MS (+esi): m/z=182.9 [MH]+
Quantity
0.757 mol
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
reagent
Quantity
1 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl carbazate (5.51 g, 41.7 mmol), 2,5-dimethoxytetrahydrofuran (6.5 mL, 50.0 mmol) and acetic acid (33.6 mL) in dioxane (80 mL) was refluxed for 3 h; then cooled, the dark brown reaction mixture was concentrated, the resulting residue was directly silica gel column purified (eluents: 10% EtOAc in hexanes to 50% EtOAc in hexanes) to give the desired product (951 mg) as white solid. 1H NMR (CDCl3, δ in ppm): 7.17 (s, br, 1H), 6.66 (m, 2H), 6.11 (m, 2H), 1.49 (s, 9H).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under an atmosphere of nitrogen, a solution of 2,5-dimethoxytetrahydrofuran (400 g, 3.03 mol) and tert-butyl carbazate (364 g, 2.75 mol) in 1,4-dioxane (2.5 L) were combined in a flask. Then, aqueous hydrochloric acid solution (2N, 35.8 mL, 71.5 mmol) was added dropwise and the reaction mixture was stirred for 21 hours at 85° C. The reaction mixture was treated with saturated sodium carbonate aqueous solution (120 mL) at room temperature. The quenched mixture was filtered to give a precipitate which was dried to give the title compound as a gray solid (250 g). The organic phase of the filtrate was concentrated and the resultant precipitate was washed with diisopropyl ether (200 mL) and filtered to give the title compound as a gray solid (60 g). The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1→3:1→2:1) to obtain the title compound (47 g). A total of 357 g of the title compound having the following physical data was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
35.8 mL
Type
catalyst
Reaction Step Three

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